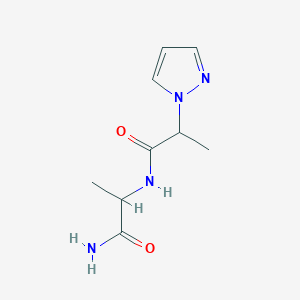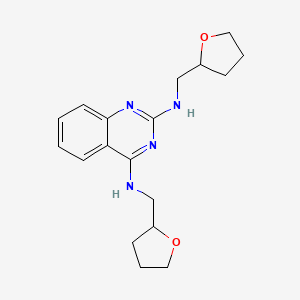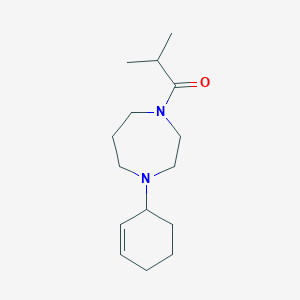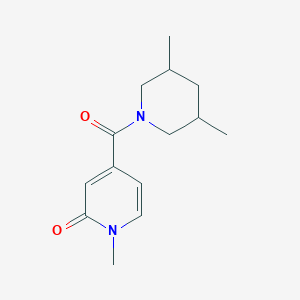
2-(2-Pyrazol-1-ylpropanoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyrazol-1-ylpropanoylamino)propanamide, also known as PAPA-NONOate, is a nitric oxide (NO) donor compound that has been widely used in scientific research. NO is a signaling molecule that plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. PAPA-NONOate is a synthetic compound that releases NO in a controlled manner, allowing researchers to study the effects of NO on biological systems.
Mécanisme D'action
2-(2-Pyrazol-1-ylpropanoylamino)propanamide releases NO in a controlled manner, allowing researchers to study the effects of NO on biological systems. NO exerts its effects by activating the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which mediates many of the physiological effects of NO.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide are primarily mediated by the release of NO. NO has been shown to have a wide range of effects on biological systems, including vasodilation, inhibition of platelet aggregation, and regulation of neurotransmission. In addition, NO has been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide is that it allows researchers to study the effects of NO in a controlled manner. This is important because NO is a highly reactive molecule that can have both beneficial and harmful effects depending on the context. 2-(2-Pyrazol-1-ylpropanoylamino)propanamide also has a long half-life, which allows for sustained NO release over a period of time. However, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has some limitations, including the fact that it can be difficult to control the rate of NO release and that it may have off-target effects.
Orientations Futures
There are many potential future directions for research involving 2-(2-Pyrazol-1-ylpropanoylamino)propanamide. One area of interest is the use of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide in the treatment of cardiovascular disease. NO has been shown to have beneficial effects on blood vessel function, and 2-(2-Pyrazol-1-ylpropanoylamino)propanamide may be a useful tool for studying these effects in more detail. Another area of interest is the use of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide in cancer research. NO has been shown to have anti-tumor effects, and 2-(2-Pyrazol-1-ylpropanoylamino)propanamide may be a useful tool for investigating these effects in more detail. Finally, there is potential for the use of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide in the treatment of neurodegenerative disorders. NO has been shown to have neuroprotective effects, and 2-(2-Pyrazol-1-ylpropanoylamino)propanamide may be a useful tool for exploring these effects further.
Méthodes De Synthèse
2-(2-Pyrazol-1-ylpropanoylamino)propanamide can be synthesized using a variety of methods, but the most common one involves the reaction between 2-(pyrazol-1-yl)acetic acid and ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to form 2-(2-Pyrazol-1-ylpropanoylamino)propanamide.
Applications De Recherche Scientifique
2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used in a wide range of scientific research, including studies on cardiovascular disease, cancer, and neurodegenerative disorders. In cardiovascular research, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used to study the effects of NO on blood vessel function and to investigate the mechanisms underlying hypertension. In cancer research, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used to study the effects of NO on tumor growth and metastasis. In neurodegenerative disorder research, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used to investigate the potential therapeutic effects of NO on conditions such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-pyrazol-1-ylpropanoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(8(10)14)12-9(15)7(2)13-5-3-4-11-13/h3-7H,1-2H3,(H2,10,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBJVRVPRNYCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(C)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Amino-1-oxopropan-2-yl)-2-(1H-pyrazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)

![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)

![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)

![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)